molecular formula C21H18N4O4S2 B2378303 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-16-8

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2378303
CAS No.: 1005295-16-8
M. Wt: 454.52
InChI Key: OUMBEISMVJPESR-UHFFFAOYSA-N
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Description

“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is part of a series of novel derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

  • Electrochemical Synthesis Applications : Research by Esmaili and Nematollahi (2013) in "The Journal of Organic Chemistry" explored the electrochemical synthesis of disulfides containing benzo[d]thiazol-2-ylamino. This study highlights the potential of electrochemical methods in synthesizing complex organic compounds involving benzo[d]thiazol-2-ylamino derivatives Esmaili & Nematollahi, 2013.

  • Spectroscopic Characterization : In 2019, Al Mamari, Al Awaimri, and Al Lawati from "Molbank" detailed the synthesis of a similar compound, N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, characterized using various spectroscopic methods. Their research emphasizes the importance of detailed spectroscopic characterization in understanding the structural properties of these compounds Al Mamari et al., 2019.

  • Antibacterial Activity : A 2017 study by Palkar et al. in "Medicinal Chemistry Research" synthesized novel compounds with a benzo[d]thiazol-2-ylamino group, which exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This research underlines the potential of these compounds in the development of new antibacterial agents Palkar et al., 2017.

  • Antimicrobial and Anticancer Properties : Deep et al. (2016) in "Acta Poloniae Pharmaceutica" investigated the synthesis of thiazolidin-4-one derivatives, including compounds with benzo[d]thiazol-2-ylamino groups, and found some of these compounds to have significant antimicrobial and anticancer potentials Deep et al., 2016.

  • Antidiabetic Activity : Research by Patil et al. (2013) in the "European Journal of Medicinal Chemistry" focused on synthesizing and evaluating the antidiabetic activity of compounds containing the benzo[d]thiazol-2-ylamino group, indicating the therapeutic potential of these compounds in diabetes management Patil et al., 2013.

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

By inhibiting COX-1 and COX-2, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, as prostaglandins are responsible for symptoms such as pain, swelling, and fever.

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to a reduction in the symptoms of inflammation . This includes a decrease in pain, swelling, and fever.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that all compounds should be handled with appropriate safety measures. In vitro studies have shown moderate toxicity against certain cell lines .

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-28-15-8-7-12(9-16(15)29-2)19(27)25-20-22-13(11-30-20)10-18(26)24-21-23-14-5-3-4-6-17(14)31-21/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMBEISMVJPESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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